Sudan Red 7B
Overview
Description
Mechanism of Action
Target of Action
Sudan Red 7B, also known as Solvent Red 19, is a red diazo dye . The primary targets of this compound are lipids in both plant and animal tissues . It is effectively used to stain lipids and is used to indicate the presence of suberin in cell walls .
Mode of Action
This compound’s staining mechanism relies on its lipophilic nature . The aromatic rings in the molecule are attracted to the hydrophobic (water-fearing) regions of cells, which are primarily composed of lipids. This selective binding allows this compound to stain lipid droplets within cells, making them visible under a microscope.
Pharmacokinetics
It is known that this compound is soluble in oils and insoluble in water , which may influence its bioavailability and distribution in lipid-rich tissues.
Result of Action
The primary result of this compound’s action is the staining of lipid droplets within cells. This allows for the visualization of lipids under a microscope, aiding in the study of lipid metabolism and related diseases. Additionally, it is used to indicate the presence of suberin in cell walls .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in oils and insolubility in water suggests that its efficacy may be influenced by the lipid content of the environment.
Biochemical Analysis
Biochemical Properties
Sudan Red 7B is effectively used to stain lipids and is used to indicate the presence of suberin in cell walls . It has been used to stain lipids in hepatocytes and suberin lamellae in plant cell walls
Cellular Effects
It is known that it is used to stain lipids in hepatocytes , indicating that it may interact with lipid molecules within cells.
Molecular Mechanism
It is known to bind to lipids and suberin in cell walls
Temporal Effects in Laboratory Settings
It is known that it is used as a stain, indicating that it may have a relatively stable interaction with lipid molecules within cells .
Dosage Effects in Animal Models
It is known that it is used as a stain, indicating that it may have a relatively stable interaction with lipid molecules within cells .
Metabolic Pathways
It is known that it is used to stain lipids in hepatocytes , indicating that it may interact with lipid metabolism pathways.
Transport and Distribution
It is known that it is used to stain lipids in hepatocytes , indicating that it may be transported to lipid-rich areas within cells.
Subcellular Localization
It is known that it is used to stain lipids in hepatocytes , indicating that it may localize to lipid-rich areas within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sudan Red 7B is synthesized through a diazotization reaction followed by coupling. The process involves the diazotization of 4-(phenyldiazenyl)benzenamine and subsequent coupling with N-ethylnaphthalen-2-amine . The reaction conditions typically include an acidic medium and controlled temperature to ensure the stability of the diazonium salt formed during diazotization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sudan Red 7B undergoes various chemical reactions, including:
Reduction: Reduction of the azo groups can result in the formation of corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo groups.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Sudan Red 7B has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent for lipids and suberin in cell walls.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized as a fuel dye to differentiate between taxed and untaxed fuels.
Comparison with Similar Compounds
Sudan I: Another azo dye used for similar staining purposes.
Sudan II: Known for its application in staining and as a fuel dye.
Sudan III: Used in histology for staining lipids.
Sudan IV: Employed in the detection of lipids in biological samples.
Uniqueness of Sudan Red 7B: this compound is unique due to its specific chemical structure, which provides distinct staining properties and solubility characteristics. Its ability to stain suberin in cell walls and its application as a fuel dye set it apart from other Sudan dyes .
Properties
IUPAC Name |
N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNTWQXVLKCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064266 | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6368-72-5 | |
Record name | Sudan Red 7B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudan Red 7B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Solvent Red 19 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT RED 19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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